The synthesis of PD-1/PD-L1-IN-NP19 involves several key methods:
The molecular formula for PD-1/PD-L1-IN-NP19 is .
PD-1/PD-L1-IN-NP19 undergoes several chemical reactions during its synthesis and biological activity:
The mechanism of action for PD-1/PD-L1-IN-NP19 involves:
The physical and chemical properties of PD-1/PD-L1-IN-NP19 include:
PD-1/PD-L1-IN-NP19 has several scientific applications:
The Programmed Cell Death Protein 1 (PD-1) receptor was first identified in 1992 as an apoptosis-associated gene expressed in activated T lymphocytes and myeloid cells [6] [7]. Its ligand, Programmed Cell Death Ligand 1 (PD-L1), was discovered later as a B7 family member that binds PD-1 to deliver inhibitory signals. This axis functions as a critical immune checkpoint that maintains self-tolerance and prevents autoimmune reactions by suppressing T-cell activation under physiological conditions. During chronic antigen exposure—such as in cancer—persistent PD-1/PD-L1 interaction induces T-cell exhaustion, characterized by diminished cytokine production, proliferative capacity, and cytotoxic activity [1] [6]. Tumor cells exploit this pathway by overexpressing PD-L1 to evade immune surveillance, making the axis a pivotal therapeutic target in oncology [1] [4].
PD-1 is a 55-kDa transmembrane protein composed of an extracellular Immunoglobulin variable (IgV)-like domain, a hydrophobic transmembrane region, and a cytoplasmic tail containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) [1] [6]. PD-L1 is a 33-kDa type I transmembrane glycoprotein with extracellular IgV and IgC domains. The interaction between PD-1 and PD-L1 occurs via their IgV domains, with dissociation constants (Kd) in the low micromolar range (1–3 μM), indicating high-affinity binding [6] [8]. This interaction is stabilized by hydrophobic interactions, hydrogen bonding, and van der Waals forces at the FG and CC′ loops of PD-1 and the front β-sheet of PD-L1 [6].
Table 1: Structural Domains of PD-1 and PD-L1
Protein | Domains | Functional Significance |
---|---|---|
PD-1 | Extracellular IgV-like domain | Binds PD-L1/PD-L2; contains N-glycosylation sites (Asn49, Asn58, Asn74, Asn116) |
Transmembrane domain | Anchors protein in cell membrane | |
Cytoplasmic tail (ITIM/ITSM) | Recruits SHP-2 phosphatase upon phosphorylation; transmits inhibitory signals | |
PD-L1 | Extracellular IgV-like domain | Binds PD-1; contains N-glycosylation sites (Asn35, Asn192, Asn200, Asn219) |
IgC-like domain | Stabilizes IgV domain; potential regulatory role | |
Transmembrane domain | Membrane anchorage | |
Short cytoplasmic tail | Regulates protein stability through post-translational modifications |
The PD-1/PD-L1 axis suppresses T-cell activation through phosphatase-mediated dephosphorylation of key signaling molecules. Upon ligand binding, tyrosine residues within PD-1’s ITIM and ITSM motifs are phosphorylated by Src family kinases (e.g., Lck), creating docking sites for Src homology region 2 domain-containing phosphatase-2 (SHP-2) [1] [6]. SHP-2 is subsequently activated and dephosphorylates components of the T-cell receptor (TCR) signaling cascade, including CD3ζ, ZAP70, and PKCθ. This attenuates downstream pathways such as:
Additionally, PD-1 signaling inhibits CD28 co-stimulation by dephosphorylating its cytoplasmic tail, further dampening T-cell activation. Beyond T cells, intrinsic PD-1 expression on tumor cells promotes growth by activating mTOR signaling, while PD-L1 reverse signaling in macrophages enhances their M2-polarization and immunosuppressive functions [1] [4].
Tumors exploit the PD-1/PD-L1 axis through multiple mechanisms:
These mechanisms collectively establish the PD-1/PD-L1 axis as a master regulator of cancer immune escape.
CAS No.: 82469-79-2
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3